molecular formula C39H49N9O12 B049178 Pacidamycin 2 CAS No. 121264-06-0

Pacidamycin 2

Cat. No.: B049178
CAS No.: 121264-06-0
M. Wt: 835.9 g/mol
InChI Key: UPVIDDRLFOAKCB-GONQTVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of BAY-1895344 HCl are not readily available in the literature.
    • it is typically synthesized through a series of chemical reactions, starting from suitable precursors.
    • Industrial production methods may involve large-scale synthesis and purification processes.
  • Chemical Reactions Analysis

    • BAY-1895344 HCl likely undergoes various chemical reactions, including oxidation, reduction, and substitution .
    • Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
    • Major products formed during these reactions would be intermediates or derivatives of BAY-1895344 HCl.
  • Scientific Research Applications

    • BAY-1895344 HCl has been investigated in various research areas:

        Cancer Research: Its anti-tumor activity makes it valuable for studying cancer cell lines and potential therapeutic applications.

        DNA Damage and Repair: Given its ATR inhibition, it plays a role in understanding DNA damage response pathways.

        Drug Development: Researchers explore its potential as a drug candidate.

        Biological Studies: It may be used to investigate cellular responses to genotoxic stress.

  • Mechanism of Action

    • BAY-1895344 HCl inhibits the ATR kinase , which is crucial for DNA damage response.
    • By blocking ATR, it disrupts cell cycle checkpoints and DNA repair processes.
    • Molecular targets include ATR itself, downstream effectors, and cell cycle regulators.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, BAY-1895344 HCl’s uniqueness lies in its high selectivity for ATR.
    • Comparisons can be made with other ATR inhibitors, such as VE-821 , VE-822 , and AZD6738 .

    Remember that BAY-1895344 HCl is a promising compound in cancer research and DNA damage pathways. If you need further information or have additional questions, feel free to ask .

    Properties

    CAS No.

    121264-06-0

    Molecular Formula

    C39H49N9O12

    Molecular Weight

    835.9 g/mol

    IUPAC Name

    2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid

    InChI

    InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1

    InChI Key

    UPVIDDRLFOAKCB-GONQTVQMSA-N

    SMILES

    CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N

    Isomeric SMILES

    C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N

    Canonical SMILES

    CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N

    Synonyms

    pacidamycin 2

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pacidamycin 2
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    Reactant of Route 5
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    Reactant of Route 6
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